2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it is likely that it interacts with its targets by binding to specific receptors, thereby modulating their activity .
Pharmacokinetics
The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Some structurally similar compounds have been found to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
2-[2-(4-phenacylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-23(19-6-2-1-3-7-19)18-28-14-12-27(13-15-28)16-17-29-25(31)21-10-4-8-20-9-5-11-22(24(20)21)26(29)32/h1-11H,12-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXFXCZJKVYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.